molecular formula C5H5N5 B13788970 Adenine,[2,8-3H]

Adenine,[2,8-3H]

Cat. No.: B13788970
M. Wt: 139.14 g/mol
InChI Key: GFFGJBXGBJISGV-RVQWGROCSA-N
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Description

Adenine,[2,8-3H] is a tritium-labeled form of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. The tritium labeling at positions 2 and 8 allows for the tracking and study of adenine’s behavior in various biological and chemical processes. This compound is particularly useful in radioligand binding studies and other research applications where tracing the movement and interaction of adenine is essential .

Preparation Methods

The preparation of adenine,[2,8-3H] involves the incorporation of tritium into the adenine molecule. One common method is the catalytic hydrogenation of adenine in the presence of tritium gas. This process typically requires a catalyst such as palladium on carbon and is conducted under controlled conditions to ensure the specific labeling of the adenine molecule .

Industrial production methods for adenine itself often involve multi-step synthetic routes. One such method includes the reaction of 4,6-dichloro-5-nitropyrimidine with formamide, followed by reduction and cyclization steps to yield adenine . The tritium labeling is then performed as a final step to produce adenine,[2,8-3H].

Chemical Reactions Analysis

Adenine,[2,8-3H] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as ammonia for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Adenine,[2,8-3H] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and measurement. Some key applications include:

Mechanism of Action

The mechanism of action of adenine,[2,8-3H] involves its incorporation into nucleic acids and other biological molecules. Adenine forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are then phosphorylated to form adenosine triphosphate (ATP), which is crucial for cellular energy transfer . Adenine also plays a role in the formation of coenzymes such as NAD and FAD, which are essential for various metabolic processes .

Comparison with Similar Compounds

Adenine,[2,8-3H] can be compared with other tritium-labeled nucleobases such as:

    Guanine,[2,8-3H]: Another purine base labeled with tritium, used in similar radiolabeling studies.

    Cytosine,[2,8-3H]: A pyrimidine base labeled with tritium, used for studying DNA and RNA synthesis.

    Thymine,[2,8-3H]: Another pyrimidine base, often used in DNA research.

The uniqueness of adenine,[2,8-3H] lies in its specific role in energy metabolism and its incorporation into both DNA and RNA, making it a versatile tool in various fields of research.

Properties

Molecular Formula

C5H5N5

Molecular Weight

139.14 g/mol

IUPAC Name

2,8-ditritio-9H-purin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1T,2T

InChI Key

GFFGJBXGBJISGV-RVQWGROCSA-N

Isomeric SMILES

[3H]C1=NC2=C(N=C(N=C2N1)[3H])N

Canonical SMILES

C1=NC2=C(N=CN=C2N1)N

Origin of Product

United States

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